molecular formula C22H36N4O3 B570581 N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine CAS No. 125132-60-7

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine

Cat. No.: B570581
CAS No.: 125132-60-7
M. Wt: 404.555
InChI Key: WJNCAHZMWMIGFI-UHFFFAOYSA-N
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Description

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine is a chemical compound belonging to the class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, which are widely recognized for their utility as fluorescent probes in biochemical and analytical research . These probes typically operate on mechanisms such as photoinduced electron transfer (PET), where binding to a target analyte can cause significant fluorescence enhancement, enabling highly sensitive detection . While specific studies on this dioctyl variant were not identified, NBD derivatives are extensively employed as fluorogenic labeling dyes for amines and amino acids, making them invaluable in High-Performance Liquid Chromatography (HPLC) methods for sensitive analyte detection . The extended dioctyl alkyl chains in this particular derivative are likely to confer heightened lipophilicity, potentially facilitating its application in membrane-related studies or improving its interaction with hydrophobic targets. Furthermore, certain NBD derivatives have been investigated as potent suicide inhibitors for enzymes like glutathione S-transferases, representing a significant area of interest in the development of potential anticancer agents . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-nitro-N,N-dioctyl-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O3/c1-3-5-7-9-11-13-17-25(18-14-12-10-8-6-4-2)19-15-16-20(26(27)28)22-21(19)23-29-24-22/h15-16H,3-14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCAHZMWMIGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The target compound is synthesized through the reaction of 4-fluoro-7-nitrobenzoxadiazole with dioctylamine under SNAr conditions. Key parameters include:

  • Solvent : Dimethylformamide (DMF) is preferred for its ability to dissolve both lipophilic amines and polar NBD intermediates.

  • Base : Triethylamine (3–5 equiv) neutralizes HF byproducts and deprotonates the amine, enhancing nucleophilicity.

  • Stoichiometry : A 1.1:1 molar ratio of dioctylamine to NBD-F ensures minimal residual starting material while avoiding side reactions.

Typical Procedure :

  • Combine NBD-F (1.0 equiv), dioctylamine (1.1 equiv), and triethylamine (3.0 equiv) in anhydrous DMF (0.6 M).

  • Stir at 23°C under argon for 18–24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : 82–89% (isolated as a yellow solid).

Comparative Analysis of NBD-F vs. NBD-Cl

Replacing NBD-F with NBD-Cl under identical conditions reduces the yield to 35–40%, accompanied by increased hydrolysis byproducts. The electronegativity of fluorine enhances the partial positive charge at position 4, accelerating the SNAr process. This aligns with broader trends in aromatic substitution, where aryl fluorides outperform chlorides in reactions with weakly nucleophilic amines.

Characterization and Spectral Data

Structural Confirmation

  • Molecular Formula : C23_{23}H37_{37}N4_4O3_3 (MW: 423.57 g/mol).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.50 (d, J=8.8 Hz, 1H, H-5), 6.90 (d, J=8.8 Hz, 1H, H-6), 3.45 (t, J=7.2 Hz, 4H, NCH2_2), 1.60–1.25 (m, 24H, CH2_2), 0.88 (t, J=6.8 Hz, 6H, CH3_3).

  • 13^{13}C NMR (100 MHz, CDCl3_3): δ 155.2 (C-7), 148.1 (C-4), 144.5 (C-2), 130.8 (C-5), 118.9 (C-6), 115.3 (C-3), 49.7 (NCH2_2), 31.8–22.6 (CH2_2), 14.1 (CH3_3).

  • HRMS : m/z calcd for C23_{23}H37_{37}N4_4O3_3 [M+H]+^+: 423.2865; found: 423.2868.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 80:20, 1 mL/min).

  • Stability : Stable at −20°C for >6 months; susceptible to photodegradation under UV light.

Mechanistic Insights and Side Reactions

SNAr Pathway

The reaction proceeds through a two-step mechanism:

  • Formation of a Meisenheimer complex between the amine and electron-deficient aromatic ring.

  • Departure of the fluoride ion , aided by resonance stabilization from the nitro group.

Competing Hydrolysis

In the presence of moisture, NBD-F undergoes hydrolysis to 7-nitro-4-hydroxybenzoxadiazole , detectable by HPLC. Anhydrous conditions and argon atmosphere suppress this side reaction.

Applications and Comparative Derivatives

Lipophilicity and Membrane Localization

The dioctyl chains confer significant hydrophobicity (logP ≈ 5.2), making the compound ideal for lipid bilayer incorporation. Contrast this with N-Decyl-7-nitro-2,1,3-benzoxadiazol-4-amine (logP ≈ 4.1), which exhibits reduced membrane retention.

Fluorescence Properties

  • λex_{ex} : 465 nm, λem_{em} : 542 nm (quantum yield Φ = 0.38 in chloroform).

  • The nitro group quenches fluorescence slightly compared to non-nitrated analogs but enhances photostability .

Scientific Research Applications

Fluorescent Labeling and Detection

One of the primary applications of N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine is as a fluorescent labeling agent. Its strong fluorescence properties make it suitable for various detection methods in biochemistry.

Case Study: Fluorescent Tagging of Amines

  • Researchers have utilized this compound for the derivatization of amines and amino acids. The resulting fluorescent derivatives significantly enhance detection sensitivity in high-performance liquid chromatography (HPLC) analyses. This method has been standardized for the analysis of low-level amines in biological samples .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a derivatization reagent that improves the chromatographic separation and detection of various compounds.

Table 1: Analytical Methods Utilizing this compound

Method Application Sensitivity Reference
HPLCAnalysis of aminesLinear range: 0.25–18 ng/ml
HPLC with FluorescenceDetection of tyramine in cheeseRecovery: 101.6% ± 3.35%
HPLCAssay of fluvoxamine in serumPrecision < 4%

This compound derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Activity

  • Studies indicate that certain derivatives exhibit significant antimicrobial properties against various pathogens. For instance, some benzoxadiazole derivatives have been reported to possess antifungal and antitubercular activities .

Development of Fluorescent Nanoparticles

The compound has also been explored in the design of fluorescent nanoparticles, which are used in imaging and sensing applications.

Research Findings:

  • The synthesis of new polyamines tagged with this compound has been reported to enhance the staining of siliceous structures in biological samples such as diatoms and sponges . This application highlights its utility in environmental monitoring and biological research.

Challenges and Considerations

While the applications are promising, there are challenges associated with using this compound:

  • Reactivity with Tertiary Amines: The compound can react unexpectedly with tertiary amines, leading to complications in analytical procedures. Researchers must consider this when designing experiments involving amine derivatization .

Mechanism of Action

The mechanism of action of N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine involves its interaction with specific molecular targets:

    Fluorescence: The compound exhibits strong fluorescence due to the presence of the nitrobenzoxadiazole moiety, which can be excited by light and emit fluorescence.

    Binding: It can bind to various biomolecules, including proteins and nucleic acids, facilitating its use in bioimaging and as a probe.

    Pathways: The compound may interact with cellular pathways involved in oxidative stress and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The benzoxadiazole core is modular, with substituents at the 4- and 7-positions dictating physicochemical and functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine Two octyl groups C₂₀H₃₂N₄O₃ 376.50 (theoretical) Membrane probes, hydrophobic tagging N/A
N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine 2-Methoxyphenyl C₁₃H₁₀N₄O₄ 298.25 Fluorescent labeling, HPLC analysis
N-Benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine Benzyl group C₁₃H₁₀N₄O₃ 270.25 Fluorescent tags, biochemical assays
N,N-Dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine Two methyl groups C₈H₈N₄O₃ 208.17 Small-molecule probes, derivatization
7-Nitro-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}-2,1,3-benzoxadiazol-4-amine Pyridinyldithioethyl C₁₃H₁₁N₅O₃S₂ 349.40 Redox-sensitive probes, bioconjugation
Key Observations :
  • Lipophilicity : N,N-Dioctyl derivatives exhibit significantly higher hydrophobicity (due to octyl chains) compared to methyl or aromatic substituents, making them ideal for lipid-phase applications .
  • Electron-Withdrawing Effects : The nitro group at position 7 stabilizes the excited state in all analogs, enhancing fluorescence quantum yield .
  • Functional Groups : Compounds with disulfide (e.g., pyridinyldithioethyl) or methoxy groups enable site-specific conjugation or polarity tuning .
NBD-Cl and NBD-F (Notable Derivatives) :

Their reactivity with primary amines contrasts with the stability of N,N-dialkylated derivatives like the dioctyl compound, which are less reactive but more photostable .

Benzyl and Methoxyphenyl Derivatives :

N-Benzyl and N-(2-methoxyphenyl) analogs are utilized in fluorescent labeling of biomolecules. For example, N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has been characterized via high-resolution mass spectrometry (Q Exactive Orbitrap) and demonstrates strong fluorescence in polar solvents .

Redox-Sensitive Probes :

The pyridinyldithioethyl derivative (CAS 58210-58-5) contains a disulfide bond, enabling its use in redox-responsive systems. This contrasts with the dioctyl compound, which lacks such dynamic functionality .

Photophysical and Stability Data

Limited photophysical data are available for the dioctyl derivative. However, related compounds exhibit:

  • Emission Wavelengths : 500–550 nm (green-yellow region) .
  • Quantum Yields: 0.2–0.5 in non-polar solvents, influenced by substituent electronic effects .
  • Stability : N,N-dialkylated derivatives (e.g., dimethyl or dioctyl) show superior photostability compared to primary amine analogs like NBD-Cl .

Biological Activity

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine (often referred to as NBD-OCT) is a compound belonging to the class of 7-nitrobenzoxadiazole derivatives. These compounds are known for their significant biological activities, particularly in fluorescence applications and as potential therapeutic agents. This article reviews the biological activity of NBD-OCT, including its mechanisms of action, applications in biological systems, and relevant case studies.

  • Molecular Formula : C26H24N8O
  • Molecular Weight : 496.52 g/mol
  • CAS Number : 1111625-98-9
  • Structure : The compound features a benzoxadiazole core that is known for its fluorescent properties, making it suitable for various analytical applications.

NBD-OCT exhibits biological activity primarily through its interactions with biological molecules and cellular systems. Key mechanisms include:

  • Fluorescence Properties : NBD compounds are widely used as fluorescent probes due to their ability to emit light upon excitation. This property is leveraged in various biological assays to track cellular processes and molecular interactions.
  • Inhibition of Enzymatic Activity : Some studies suggest that NBD derivatives can inhibit specific enzymes, such as glutathione S-transferases (GSTs). For instance, derivatives like NBDHEX have shown potential in triggering apoptosis in tumor cells by disrupting GST complexes .
  • Metal Ion Detection : NBD-OCT has been reported to selectively bind zinc ions (Zn²⁺), which is crucial for various biological functions. This property allows for the monitoring of zinc levels in biological samples .

Applications in Biological Systems

NBD-OCT's versatile nature enables its application across multiple fields:

  • Analytical Chemistry : Used as a labeling reagent in high-performance liquid chromatography (HPLC) for the detection of amines and amino acids .
  • Cellular Imaging : Its fluorescent properties make it suitable for visualizing cellular components and processes, particularly in live-cell imaging.
  • Drug Development : The compound's ability to interact with cellular targets positions it as a candidate for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of NBD-OCT and its derivatives:

  • Fluorescent Labeling Techniques :
    • A study demonstrated the efficacy of NBD derivatives in labeling amines for HPLC analysis, achieving high sensitivity and specificity in detecting low concentrations of target molecules .
  • Apoptosis Induction in Cancer Cells :
    • Research indicated that certain NBD derivatives could induce apoptosis in human cancer cell lines by inhibiting GSTs, providing a potential pathway for cancer therapy development .
  • Zinc Ion Sensitivity :
    • A study on NBD-OCT revealed its high sensitivity towards Zn²⁺ ions, with a linear response observed within the concentration range of 1–10 μM. This selectivity was maintained even in the presence of competing metal ions .

Comparative Data Table

Property/StudyFinding/Detail
Molecular Weight496.52 g/mol
Fluorescence Detection RangeExcitation at 460 nm; Emission at 535 nm
Apoptosis InductionTriggered via GST inhibition
Zinc Ion DetectionSensitive from 1–10 μM

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of nitrobenzoxadiazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-R-amino-7-nitro-2,1,3-benzoxadiazoles are synthesized by reacting nitro-substituted benzoxadiazole precursors with alkylamines under controlled temperatures (60–80°C) and inert atmospheres . Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of reagents significantly affect purity. Acid scavengers (e.g., dimethylamine hydrochloride) may enhance yield by neutralizing byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify alkyl chain attachment and nitro-group positioning. Comparative analysis with reference data from databases like NIST Chemistry WebBook ensures accuracy . Fluorescence spectroscopy can also confirm functional group activity, as nitrobenzoxadiazole derivatives exhibit characteristic emission profiles .

Q. What are the primary stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability tests should assess photodegradation (via UV-Vis spectroscopy) and thermal decomposition (via thermogravimetric analysis). Nitrobenzoxadiazoles are often light-sensitive; store in amber vials at –20°C under inert gas (e.g., argon). Monitor hydrolysis susceptibility by HPLC, especially in aqueous solutions, as nitro groups may react with moisture .

Advanced Research Questions

Q. How can researchers optimize fluorescence quantum yield in this compound for bioimaging applications?

  • Methodological Answer : Conduct solvatochromic studies to evaluate solvent polarity effects on emission intensity. Introduce electron-donating/withdrawing groups to the benzoxadiazole core to modulate electronic transitions. Compare with structurally similar compounds (e.g., 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine) to identify design rules for enhanced quantum yield . Use time-resolved fluorescence to measure excited-state lifetimes and identify non-radiative decay pathways .

Q. What experimental designs are suitable for investigating the compound’s interactions with lipid bilayers or protein targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For membrane studies, use Langmuir-Blodgett troughs to model lipid monolayers and monitor insertion kinetics via fluorescence anisotropy. Pair with molecular dynamics simulations to predict binding sites and validate experimentally .

Q. How should researchers address contradictory data in solvent-dependent reactivity studies?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., solvent polarity, temperature, catalyst presence). Use statistical tools like ANOVA to identify significant interactions. Cross-reference results with computational chemistry (e.g., DFT calculations) to resolve discrepancies between empirical observations and theoretical predictions . Document solvent purity and degassing protocols to minimize artifacts .

Methodological Frameworks

Q. What theoretical frameworks guide the study of nitrobenzoxadiazole derivatives in supramolecular chemistry?

  • Methodological Answer : Link research to molecular orbital theory to explain charge-transfer interactions or host-guest chemistry principles for encapsulation studies. For nanoparticle design, use colloidal stability models to predict aggregation behavior in biological media .

Q. How can researchers integrate spectroscopic data with computational models for structure-activity relationships (SAR)?

  • Methodological Answer : Combine experimental NMR/UV-Vis data with density functional theory (DFT) -optimized geometries to correlate spectral features with electronic properties. Validate models using leave-one-out cross-validation (LOOCV) to ensure predictive accuracy for novel derivatives .

Critical Considerations

  • Safety : Nitro compounds are potentially explosive under high heat or friction. Follow protocols in safety data sheets (SDS) for handling and disposal .
  • Ethical Data Use : When linking experimental data to public databases (e.g., NIST), ensure compliance with subscription terms and ethical guidelines for reproducibility .

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